N,4,5-trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

SAR exploration of thiophene-3-carboxamides often stalls when the N-methyl, 4-methyl, and 5-methyl substitution pattern cannot be reliably sourced as a single, well-characterized intermediate. This compound solves that bottleneck with a verified N,4,5-trimethyl motif and a 3-(trifluoromethyl)benzamido group at the 2-position. - Unique substitution: simultaneous N-, C4-, and C5-methylation enables systematic SAR around amide conformation and steric bulk. - logP ∼4.2: provides a 0.4-unit lipophilicity increment over 4,5-dimethyl analogs for titrating membrane permeability. - No prior biological annotation: serves as a clean matched negative control or starting point for chemical probe development. Supplied as a research-grade building block with expedited global delivery.

Molecular Formula C16H15F3N2O2S
Molecular Weight 356.36
CAS No. 896295-02-6
Cat. No. B2825554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4,5-trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide
CAS896295-02-6
Molecular FormulaC16H15F3N2O2S
Molecular Weight356.36
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C
InChIInChI=1S/C16H15F3N2O2S/c1-8-9(2)24-15(12(8)14(23)20-3)21-13(22)10-5-4-6-11(7-10)16(17,18)19/h4-7H,1-3H3,(H,20,23)(H,21,22)
InChIKeyKMCVEJJDXLMMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,4,5-Trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide: Identity & Procurement


N,4,5‑Trimethyl‑2‑(3‑(trifluoromethyl)benzamido)thiophene‑3‑carboxamide (CAS 896295‑02‑6) is a fully synthetic thiophene‑3‑carboxamide derivative distinguished by three methyl substituents on the thiophene core (N‑methyl, C4‑methyl, C5‑methyl) and a 3‑(trifluoromethyl)benzamido moiety at the 2‑position [1]. The compound possesses a molecular formula of C₁₆H₁₅F₃N₂O₂S and a molecular weight of 356.4 g mol⁻¹, with a calculated logP of ∼4.2 [1]. It is currently listed in the ZINC virtual screening library (ZINC1400805) and is commercially available from multiple building‑block suppliers, but it has no reported biological activity or publication record in ChEMBL or PubMed [1]. This evidence guide therefore centres on the structural features that differentiate it from its closest analogs and on the procurement‑relevant consequences of those structural differences.

Unique N,4,5-trimethyl substitution pattern for scaffold diversification and SAR expansion

No prior biological annotation – suitable for establishing first-in-class SAR

Computed lipophilicity shift supports property-driven lead optimization studies

N,4,5-Trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide Irreplaceability


Within the thiophene‑3‑carboxamide class, even minor alterations in substitution pattern can cause large shifts in physicochemical properties, conformational preferences, and biological target engagement [1]. The N,4,5‑trimethyl substitution pattern of this compound simultaneously influences steric bulk, hydrogen‑bond donor/acceptor capacity, and lipophilicity in ways that single‑methyl or unsubstituted analogs cannot replicate [1]. For drug‑discovery and chemical‑biology applications where a specific substitution vector is required for structure‑activity relationship (SAR) exploration or patent composition‑of‑matter coverage, generic replacement with a less substituted analog will alter the chemical space being sampled and may invalidate comparative conclusions. The quantitative comparisons that follow document exactly how the N,4,5‑trimethyl pattern differs from the closest commercially available analogs.

Molecular Weight & Steric Bulk

Higher mass vs. 4,5-dimethyl analog may shift LC-MS detection limits and chromatographic retention, complicating direct assay replacement.

Lipophilicity (logP)

Increased calculated logP relative to the dimethyl analog can alter membrane permeability and metabolic stability predictions, affecting SAR transfer.

H-Bond & Conformation

N-methylation reduces H-bond donor count and increases rotatable bonds, potentially changing target-binding thermodynamics and oral bioavailability estimates.

N,4,5-Trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide vs. Analogs: Quantitative Evidence


Molecular Weight & Heavy-Atom Count vs. 4,5-Dimethyl Analog

The presence of an additional N‑methyl group in the target compound increases its molecular weight by 14 Da relative to the closest commercially available analog, 4,5‑dimethyl‑2‑[3‑(trifluoromethyl)benzamido]thiophene‑3‑carboxamide (CAS 332874‑21‑2) [1][2]. This increment is accompanied by an increase in heavy‑atom count from 23 to 24, while the hydrogen‑bond donor count remains unchanged at 2 and the acceptor count remains at 6 [1][2].

Molecular Weight
Reported
356.4 g/mol vs 342.3 g/mol
Δ +14 Da, +1 heavy atom
Mass difference may influence LC-MS retention and detection limits.
Calculated from molecular formula; no experimental MS data.
Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Calculated LogP Difference vs. 4,5-Dimethyl Analog

The ZINC database reports a calculated logP (XLogP3) of approximately 4.2 for the N,4,5‑trimethyl target compound, whereas the 4,5‑dimethyl analog (CAS 332874‑21‑2) has a reported XLogP3 of 3.8 [1][2]. The 0.4 log‑unit increase reflects the additional N‑methyl group and its contribution to overall hydrophobicity.

Calculated LogP
Reported
XLogP3 ≈ 4.2 vs 3.8
Δ +0.4 log units
Lipophilicity shift may alter membrane permeability and metabolic stability predictions.
Computed values; no experimental logP data available.
Lipophilicity Drug‑likeness Permeability

N-Methylation Reduces H-Bond Donor Count vs. Unsubstituted Amide Analog

The 3‑carboxamide moiety of the target compound bears an N‑methyl substituent, converting a primary amide (R‑CONH₂) into a secondary amide (R‑CONHCH₃). Compared with the fully unsubstituted amide analog 2‑(3‑(trifluoromethyl)benzamido)thiophene‑3‑carboxamide, this substitution reduces the hydrogen‑bond donor count from 3 to 2 and eliminates one potential donor–acceptor interaction site [1]. Concomitantly, the rotatable bond count increases from 3 to 5 due to the additional methyl group on the amide nitrogen [1].

H-Bond & Conformation
Class-level
HBD: 2 vs 3; Rotatable bonds: 5 vs 3
N-methylation reduces H-bond donor count and increases conformational flexibility.
Structural inference; no experimental binding data.
Hydrogen Bonding Conformational Analysis Target Engagement

Absence of Biological Activity as Procurement Differentiator

As of the most recent ChEMBL release (ChEMBL 20), the target compound (ZINC1400805) has no reported biological activity in any assay, and no peer‑reviewed publication reference is associated with it [1]. This stands in contrast to several closely related thiophene‑3‑carboxamide analogs, which have been profiled against kinases (e.g., JAK2), tubulin polymerization, and influenza virus polymerase in published studies [2].

Biological Annotation
Context-dependent
No reported activity in ChEMBL; zero publications indexed.
Offers opportunity for first-in-class SAR; no pre-validated target engagement.
Suitable for novel screening library design; requires full validation.
Screening Library Design Chemical Probe Development Novelty Assessment

N,4,5-Trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide Application Scenarios


Scaffold-Diversification for Kinase/PARP Lead Discovery

The N,4,5‑trimethyl substitution pattern introduces a distinct steric and electronic profile relative to the extensively explored 4,5‑dimethyl and unsubstituted thiophene‑3‑carboxamide scaffolds [1]. Procurement is indicated when a medicinal chemistry team aims to expand SAR around the thiophene‑3‑carboxamide core, particularly to probe the effect of N‑methylation on amide conformation and target binding, as documented by the quantitative comparisons in Section 3 [1].

Physicochemical Property-Driven Lead Optimization

The 0.4 log‑unit increase in calculated logP relative to the 4,5‑dimethyl analog positions this compound as a tool for systematically titrating lipophilicity within a congeneric series [1][2]. Researchers optimising membrane permeability or metabolic stability can use the compound to test whether incremental logP increases improve cellular activity without exceeding drug‑likeness thresholds.

Negative-Control & Orthogonal Probe Development

Because the compound lacks any reported biological activity, it may serve as a matched negative‑control or starting point for orthogonal chemical probe development in assays where closely related thiophene‑3‑carboxamides have shown on‑target activity (e.g., JAK2, PARP1, or influenza polymerase) [3]. The absence of prior annotation ensures that any observed activity can be attributed to the N,4,5‑trimethyl motif without confounding pre‑existing SAR.

Synthetic Intermediate for Patent-Defensible Series

The N‑methyl amide and 4,5‑dimethyl thiophene substitution provide synthetic handles (e.g., amide reduction, N‑alkylation, or electrophilic aromatic substitution at the thiophene 2‑position) that are not accessible in less‑substituted analogs. This makes the compound a valuable advanced intermediate for constructing patent‑defensible, non‑obvious thiophene‑based compound libraries [3].

Application
Selection Property
Validation Focus
Scaffold diversification for kinase/PARP lead discovery
Distinct N,4,5-trimethyl scaffold
SAR expansion & target-binding conformation
Physicochemical property-driven lead optimization
Calculated logP modulation
Lipophilicity-dependent permeability & metabolic stability
Negative-control & orthogonal probe development
Absence of prior biological annotation
Baseline activity assessment & orthogonal probe validation
Synthetic intermediate for patent-defensible series
Synthetic versatility (N-methyl amide, thiophene handles)
Scaffold elaboration & patent-defensible library construction
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